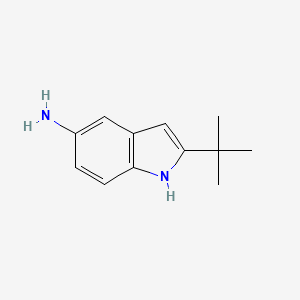

2-tert-butyl-1H-indol-5-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-tert-butyl-1H-indol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-12(2,3)11-7-8-6-9(13)4-5-10(8)14-11/h4-7,14H,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKUZLTGNTQQVTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(N1)C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50941151 | |

| Record name | 2-tert-Butyl-1H-indol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50941151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194242-23-4, 682357-49-9 | |

| Record name | 2-tert-Butyl-1H-indol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50941151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 682357-49-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-tert-butyl-1H-indol-5-amine

An In-Depth Technical Guide to the

Executive Summary

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic pharmaceuticals.[1] The specific scaffold, 2-tert-butyl-1H-indol-5-amine, represents a valuable building block in drug discovery, combining the lipophilic, sterically hindering tert-butyl group at the C2 position with a versatile primary amine at the C5 position, which is crucial for forming amides, sulfonamides, and other functionalities. This guide, intended for researchers and drug development professionals, provides a detailed examination of the primary synthetic routes to this key intermediate. We will dissect the strategic considerations, mechanistic underpinnings, and detailed experimental protocols for the most reliable synthetic pathways, focusing on a multi-step approach involving the Fischer indole synthesis followed by functional group manipulation.

The Strategic Importance of the this compound Scaffold

The indole ring system is often described as a "privileged scaffold" due to its ability to interact with a wide range of biological targets. The introduction of a tert-butyl group at the C2 position provides significant steric bulk, which can enhance metabolic stability by hindering enzymatic attack and can confer selectivity for specific protein binding pockets. The 5-amino group serves as a critical chemical handle for library synthesis and structure-activity relationship (SAR) studies, allowing for the exploration of diverse chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule, this compound, suggests a primary disconnection at the C-N bond of the amine, pointing to a nitro-substituted indole as a key intermediate. This intermediate, 2-tert-butyl-5-nitro-1H-indole, can be readily reduced to the target amine. The 2-tert-butyl-5-nitro-1H-indole itself can be disconnected via two main strategies:

-

Route A (Post-Indolization Functionalization): Formation of the 2-tert-butyl-1H-indole core first, followed by regioselective nitration at the C5 position.

-

Route B (Pre-Indolization Functionalization): Utilizing a pre-functionalized starting material, such as a (4-nitrophenyl)hydrazine, which is then cyclized to form the indole ring.

The formation of the indole core in both routes is most classically achieved via the Fischer indole synthesis.[1][2]

Caption: Retrosynthetic analysis of this compound.

Synthetic Strategy: Fischer Indole Synthesis, Nitration, and Reduction (Route A)

This is arguably the most common and reliable pathway. It separates the construction of the sterically demanding indole core from the electronic demands of the nitration step, offering clear strategic advantages in terms of starting material availability and reaction control.

Principle and Rationale

The Fischer indole synthesis is a robust acid-catalyzed reaction that forms an indole from an arylhydrazine and a ketone or aldehyde.[2][3] For the synthesis of a 2-tert-butyl indole, pinacolone (3,3-dimethyl-2-butanone) is the ideal ketone partner for phenylhydrazine due to its corresponding tert-butyl group. Following the successful synthesis of the indole core, an electrophilic aromatic substitution is required to install the nitro group. The indole nucleus is electron-rich, and nitration typically occurs at the C3 position. However, with the C2 and C3 positions substituted or sterically hindered, nitration can be directed to the C5 position of the benzene ring. The final step is the reduction of the aromatic nitro group, a high-yielding and clean transformation most commonly achieved by catalytic hydrogenation.[4][5]

Overall Workflow

Caption: Workflow for the synthesis via Route A.

Detailed Experimental Protocols

Step A: Synthesis of 2-tert-butyl-1H-indole

This procedure is adapted from the classical Fischer indole synthesis methodology.[2][6]

-

Hydrazone Formation: To a solution of phenylhydrazine (1.0 eq) in ethanol, add pinacolone (1.05 eq). A catalytic amount of acetic acid (0.1 eq) is added, and the mixture is refluxed for 2-4 hours. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure to yield the crude phenylhydrazone, which is often used in the next step without further purification.

-

Cyclization: The crude hydrazone is added portion-wise to pre-heated polyphosphoric acid (PPA) at 100-120 °C with vigorous mechanical stirring. The reaction is exothermic. The mixture is maintained at this temperature for 1-2 hours.

-

Workup and Purification: The hot reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the crude product. The mixture is neutralized with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH). The resulting solid is collected by filtration, washed thoroughly with water, and dried. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-tert-butyl-1H-indole as a solid.

Step B: Synthesis of 2-tert-butyl-5-nitro-1H-indole

This step involves a standard electrophilic nitration. Care must be taken due to the potential for over-nitration or oxidation of the indole ring.

-

Reaction Setup: 2-tert-butyl-1H-indole (1.0 eq) is dissolved in concentrated sulfuric acid (H₂SO₄) at 0 °C in an ice bath.

-

Nitration: A solution of potassium nitrate (KNO₃) (1.05 eq) in concentrated H₂SO₄ is added dropwise to the indole solution, maintaining the temperature below 5 °C. The reaction mixture is stirred at this temperature for 1-2 hours.

-

Workup and Purification: The reaction is quenched by pouring it slowly onto crushed ice. The precipitated yellow solid is collected by filtration, washed with cold water until the filtrate is neutral, and dried. Recrystallization from ethanol or purification by column chromatography provides pure 2-tert-butyl-5-nitro-1H-indole.[7]

Step C:

This is a standard catalytic hydrogenation for the reduction of an aromatic nitro group.[8]

-

Reaction Setup: 2-tert-butyl-5-nitro-1H-indole (1.0 eq) is dissolved in a suitable solvent such as ethanol, methanol, or ethyl acetate. Palladium on carbon (10% Pd/C, 5-10 mol%) is added to the solution.

-

Hydrogenation: The reaction vessel is purged with hydrogen gas, and the reaction is stirred under a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator at 1-3 atm) at room temperature. The reaction is monitored by TLC until the starting material is completely consumed (typically 4-12 hours).

-

Workup and Purification: The reaction mixture is filtered through a pad of Celite to remove the palladium catalyst, and the filter cake is washed with the reaction solvent. The combined filtrate is concentrated under reduced pressure to yield the crude this compound. The product is often of high purity, but can be further purified by recrystallization or column chromatography if necessary.

Data Presentation

| Step | Intermediate/Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Key Analytical Data |

| A | 2-tert-butyl-1H-indole | C₁₂H₁₅N | 173.26 | 70-85% | ¹H NMR, ¹³C NMR, MS consistent with structure.[9][10] |

| B | 2-tert-butyl-5-nitro-1H-indole | C₁₂H₁₄N₂O₂ | 218.25 | 60-75% | Appearance of characteristic nitro group signals in IR and shifts in NMR spectra.[7] |

| C | This compound | C₁₂H₁₆N₂ | 188.27 | 90-98% | Disappearance of nitro group signals; appearance of amine signals in IR and NMR. MS (m/z): 189.1 [M+H]⁺.[11][12] |

Alternative Strategy: Convergent Fischer Indole Synthesis (Route B)

This approach builds the desired functionality into the starting materials before the key cyclization step.

Principle and Rationale

In this strategy, the Fischer indole synthesis is performed using (4-nitrophenyl)hydrazine and pinacolone. This directly yields the 2-tert-butyl-5-nitro-1H-indole intermediate, bypassing the separate nitration step. This can be advantageous as it avoids the regioselectivity issues sometimes associated with the nitration of substituted indoles. The primary consideration for this route is the commercial availability and stability of the substituted hydrazine.

Mechanistic Causality

The mechanism is identical to the standard Fischer indole synthesis, but the electron-withdrawing nitro group on the phenylhydrazine ring can deactivate the aromatic ring, potentially requiring slightly harsher conditions (higher temperatures or stronger acids) for the[13][13]-sigmatropic rearrangement and subsequent cyclization to proceed efficiently.[2] The final reduction step remains the same as in Route A. The key advantage is eliminating a reaction step and a purification, which can improve the overall process efficiency.

Conclusion

The synthesis of this compound is most reliably achieved through a three-step sequence commencing with the Fischer indole synthesis of 2-tert-butyl-1H-indole. Subsequent regioselective nitration at the C5 position, followed by a high-yielding catalytic hydrogenation of the nitro intermediate, provides the target compound in good overall yield. This route offers a robust and scalable method for producing this valuable building block for drug discovery and medicinal chemistry programs. While a more convergent approach using a pre-nitrated phenylhydrazine is feasible, the post-indolization functionalization strategy generally provides greater flexibility and relies on more readily available starting materials.

References

-

Recent Progress Concerning the N-Arylation of Indoles - PMC - NIH. (n.d.). National Institutes of Health. [Link]

-

Asymmetric Buchwald‐Hartwig amination for N−N indole−indole atropisomers synthesis. (n.d.). ResearchGate. [Link]

-

The Buchwald–Hartwig Amination After 25 Years. (2019). University of Groningen Research Portal. [Link]

-

Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. (2019). RSC Publishing. [Link]

-

Double Buchwald‐Hartwig reaction to synthesize [3,2‐b]indole 28 and... (n.d.). ResearchGate. [Link]

-

Fischer indole synthesis. (n.d.). Wikipedia. [Link]

-

Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. (n.d.). National Institutes of Health. [Link]

-

2-tert-Butyl-1H-indole. (n.d.). PubChem. [Link]

- Process for the catalytic hydrogenation of aromatic nitro compounds. (n.d.).

-

Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. (2024). National Institutes of Health. [Link]

-

Fischer indole synthesis – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]

-

This compound (C12H16N2). (n.d.). PubChemLite. [Link]

-

(2,3-Dihydro-1H-indol-5-ylmethyl)amine. (n.d.). MDPI. [Link]

-

Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. (2017). National Institutes of Health. [Link]

-

Synthesis of pharmacologically relevant indoles with amine side chains via tandem hydroformylation/Fischer indole synthesis. (2005). PubMed. [Link]

-

Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. (n.d.). PubMed Central. [Link]

-

Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. (n.d.). MDPI. [Link]

-

Supporting Information. (n.d.). [Link]

-

Synthesis of a Series of Diaminoindoles. (2021). The Journal of Organic Chemistry. [Link]

-

Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

This compound (CAS: 682357-49-9). (n.d.). Finetech Industry Limited. [Link]

- Catalytic hydrogenation of aromatic nitro compounds. (n.d.).

-

Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023). [Link]

-

Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. (2022). Journal of Medicinal Chemistry. [Link]

-

Synthesis of (2,3-dihydro-1H-indol-5-ylmethyl)amine 1. (n.d.). ResearchGate. [Link]

-

Catalytic Hydrogenation of Nitrobenzene to Aniline. (n.d.). Mettler Toledo. [Link]

-

2-(TERT-BUTYL)-5-NITRO-1H-INDOLE, 95% Purity, C12H14N2O2, 100 mg. (n.d.). CP Lab Safety. [Link]

- The preparation method of 5-nitroindole-2-carboxylic acid. (n.d.).

-

Voxvoganan. (n.d.). Wikipedia. [Link]

-

Pd-Catalyzed TBHP-Mediated Selective Wacker-Type Oxidation and Oxo-acyloxylation of Olefins Using a 2-(1H-Indazol-1-yl)quinoline Ligand. (2023). Organic Chemistry Portal. [Link]

-

A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. (2025). [Link]

-

Biobased Amines: From Synthesis to Polymers; Present and Future. (n.d.). Chemical Reviews. [Link]

-

Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidised analogues. (n.d.). Lookchem. [Link]

-

Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. (n.d.). MDPI. [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. Fischer Indole Synthesis [organic-chemistry.org]

- 4. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mt.com [mt.com]

- 6. benchchem.com [benchchem.com]

- 7. calpaclab.com [calpaclab.com]

- 8. WO2023079128A1 - Catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]

- 9. 2-tert-Butyl-1H-indole | C12H15N | CID 594166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-TERT-BUTYL-1H-INDOLE(1805-65-8) 1H NMR [m.chemicalbook.com]

- 11. PubChemLite - this compound (C12H16N2) [pubchemlite.lcsb.uni.lu]

- 12. This compound | CymitQuimica [cymitquimica.com]

- 13. research.rug.nl [research.rug.nl]

An In-depth Technical Guide to the Chemical Properties of 2-tert-butyl-1H-indol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Indole and its derivatives are cornerstones in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1][2] This guide provides a comprehensive technical overview of the predicted chemical properties and reactivity of 2-tert-butyl-1H-indol-5-amine, a sparsely documented yet potentially valuable building block in drug discovery. While experimental data for this specific molecule is limited, this document extrapolates from the well-established principles of indole chemistry to offer a robust predictive analysis. We will delve into its electronic structure, projected reactivity, potential synthetic routes, and its significance as a scaffold in medicinal chemistry. This guide is intended to serve as a foundational resource for researchers looking to explore the therapeutic potential of this and related substituted indoles.

Introduction: The Indole Scaffold in Drug Discovery

The indole nucleus is a privileged structure in medicinal chemistry, renowned for its ability to interact with a wide range of biological targets. This bicyclic aromatic heterocycle, consisting of a fused benzene and pyrrole ring, is found in the essential amino acid tryptophan and a plethora of natural and synthetic compounds with significant pharmacological activities.[1] The versatility of the indole ring allows for substitutions at various positions, leading to a vast chemical space for the development of novel therapeutics.

This guide focuses on the specific, yet lesser-known, derivative: this compound. The strategic placement of a bulky tert-butyl group at the C2 position and an amino group at the C5 position is predicted to impart unique electronic and steric properties, influencing its reactivity and potential as a pharmacophore.

Predicted Physicochemical and Spectroscopic Properties

| Property | Predicted Value/Information | Source/Justification |

| Molecular Formula | C12H16N2 | [3][4] |

| Molecular Weight | 188.27 g/mol | Calculated from the molecular formula. |

| CAS Number | 194242-23-4, 682357-49-9 | [3][5] |

| Appearance | Likely a solid at room temperature. | Based on related solid indole derivatives. |

| Solubility | Expected to be soluble in common organic solvents like chloroform and ethyl acetate. | Based on the properties of similar indole compounds.[6] |

| pKa | The indole NH proton is weakly acidic (pKa ~17). The 5-amino group is basic. | General knowledge of indole and aniline chemistry. |

| Predicted ¹H NMR | Aromatic protons on the benzene ring, a singlet for the indole NH, and singlets for the tert-butyl and amino protons. | Based on the general chemical shifts of indole protons. |

| Predicted ¹³C NMR | Characteristic peaks for the indole ring carbons and the tert-butyl group carbons. | Based on the general chemical shifts of indole carbons. |

| Predicted Mass Spec | A molecular ion peak (M+) at m/z 188. | [4] |

The Influence of Substituents on the Indole Ring

The chemical behavior of this compound is dictated by the interplay of the tert-butyl and amino substituents on the indole core.

-

The 2-tert-butyl Group: This bulky, electron-donating alkyl group sterically hinders reactions at the C2 and C3 positions. Its inductive effect (+I) increases the electron density of the indole ring, potentially enhancing its nucleophilicity.[7]

-

The 5-amino Group: As a strong electron-donating group (-NH2), it significantly increases the electron density of the benzene portion of the indole ring through resonance (+R effect). This activating effect is most pronounced at the ortho and para positions (C4 and C6).[7]

The combination of these two groups suggests that the indole ring in this compound is highly electron-rich and activated towards electrophilic substitution, particularly at the C4 and C6 positions of the benzene ring.

Predicted Reactivity

The enriched electron density of the indole nucleus in this compound suggests a high propensity for electrophilic aromatic substitution.

Electrophilic Aromatic Substitution

Due to the strong activating effect of the 5-amino group, electrophilic attack is predicted to occur preferentially on the benzene ring at the C4 and C6 positions. The bulky tert-butyl group at C2 will likely disfavor substitution at C3.

Caption: Predicted outcome of electrophilic aromatic substitution.

N-Functionalization

The nitrogen of the 5-amino group is a primary nucleophile and can readily undergo reactions such as acylation, alkylation, and sulfonylation. The indole nitrogen (N1) can also be functionalized, typically after deprotonation with a strong base.

Potential Synthetic Strategies

While a specific, documented synthesis for this compound is not readily found, established indole synthesis methodologies can be adapted.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring.[8][9][10][11][12] The synthesis of this compound could potentially be achieved by reacting 4-aminophenylhydrazine with pinacolone (3,3-dimethyl-2-butanone) under acidic conditions.

Proposed Fischer Indole Synthesis Protocol:

-

Hydrazone Formation: React 4-aminophenylhydrazine hydrochloride with pinacolone in a suitable solvent like ethanol.

-

Cyclization: Treat the resulting hydrazone with an acid catalyst such as polyphosphoric acid (PPA) or zinc chloride (ZnCl2) and heat to induce cyclization.

-

Work-up and Purification: Neutralize the reaction mixture, extract the product with an organic solvent, and purify by column chromatography.

Caption: A potential workflow for the Fischer indole synthesis.

Larock Indole Synthesis

The Larock indole synthesis offers a modern, palladium-catalyzed approach to constructing substituted indoles.[13] This method could potentially be applied by reacting a suitably protected 2-iodo-4-aminoaniline with 3,3-dimethyl-1-butyne.

Proposed Larock Indole Synthesis Protocol:

-

Reactant Preparation: Synthesize and protect 2-iodo-4-nitroaniline, followed by reduction of the nitro group to an amine and subsequent protection of the resulting amine.

-

Palladium-Catalyzed Annulation: React the protected 2-iodo-4-aminoaniline with 3,3-dimethyl-1-butyne in the presence of a palladium catalyst (e.g., Pd(OAc)2), a ligand (e.g., PPh3), and a base (e.g., K2CO3).

-

Deprotection: Remove the protecting groups to yield the final product.

Bischler-Möhlau Indole Synthesis

The Bischler-Möhlau synthesis is another classical method that could be adapted, involving the reaction of an α-halo-ketone with an aniline derivative.[14][15][16][17][18]

Significance in Medicinal Chemistry and Drug Development

Substituted indoles are of immense interest in drug discovery due to their diverse pharmacological activities.[1][19] The predicted structural features of this compound make it an attractive scaffold for several reasons:

-

Lipophilicity and Steric Bulk: The tert-butyl group can enhance membrane permeability and provide steric bulk that may improve selectivity for a target protein.

-

Hydrogen Bonding: The indole NH and the 5-amino group can act as hydrogen bond donors and acceptors, crucial for molecular recognition at a biological target.

-

Synthetic Handle: The 5-amino group provides a convenient point for further chemical modification, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.

Conclusion

While this compound remains a relatively unexplored molecule, this in-depth analysis, based on established principles of indole chemistry, highlights its potential as a valuable building block in medicinal chemistry. Its predicted electronic and steric properties, coupled with the synthetic accessibility through well-known methodologies, make it a compelling candidate for further investigation in the quest for novel therapeutics. This guide serves as a starting point for researchers to unlock the potential of this and other uniquely substituted indole scaffolds.

References

-

Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. MDPI. [Link]

-

Base-Promoted Tandem Synthesis of 2-Substituted Indoles and N-Fused Polycyclic Indoles. ACS Publications. [Link]

-

A Simple Synthesis of 2-Substituted Indoles. Combinatorial Chemistry Review. [Link]

-

3-Substituted 2-phenyl-indoles: privileged structures for medicinal chemistry. Royal Society of Chemistry. [Link]

-

Synthesis of 2-Substituted Indoles via Migration Reaction of 3-Substituted Indoles with Triflic Acid. PubMed. [Link]

-

A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2. National Institutes of Health. [Link]

-

Electronic substitution effect on the ground and excited state properties of indole chromophore: A computational study. ChemRxiv. [Link]

-

Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light. National Institutes of Health. [Link]

-

Electronic Substitution Effect on the Ground and Excited State Properties of Indole Chromophore: A Computational Study. ResearchGate. [Link]

-

Electronic Substitution Effect on the Ground and Excited State Properties of Indole Chromophore: A Computational Study. PubMed. [Link]

-

Versatility in pharmacological actions of 3-substituted indoles. International Journal of Chemical Studies. [Link]

-

This compound | 194242-23-4. Molbase. [Link]

-

Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions. National Institutes of Health. [Link]

-

Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Science. [Link]

-

The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. Royal Society of Chemistry. [Link]

-

Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions. PubMed. [Link]

-

Fischer indole synthesis. Wikipedia. [Link]

-

Bischler–Möhlau indole synthesis. Wikipedia. [Link]

-

Larock indole synthesis. Wikipedia. [Link]

-

Substituted indoles: Significance and symbolism. SciSpace. [Link]

-

Bischler-Möhlau Indole Synthesis. Merck Index. [Link]

-

This compound. Active Biopharma Corp. [Link]

-

2-tert-Butyl-1H-indole. PubChem. [Link]

-

[2-(5-tert-Butyl-1H-indol-3-yl)-ethyl]-methyl-amine. PubChem. [Link]

-

2-(tert-butyl)-1-methyl-1h-indole. LookChem. [Link]

-

Bischler-Möhlau indole synthesis. chemeurope.com. [Link]

-

Bischler–Möhlau indole synthesis. SciSpace. [Link]

-

Substituent Effects. Lumen Learning. [Link]

-

This compound. PubChemLite. [Link]

-

Bischler-Möhlau indole synthesis. Semantic Scholar. [Link]

-

2-(tert-Butyl)-1H-indol-5-amine. ChemBK. [Link]

-

New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI. [Link]

-

3-TERT-BUTYL-1H-INDOL-5-AMINE. 2a biotech. [Link]

-

5-tert-butyl-2,3-dihydro-1H-indol-2-amine. PubChem. [Link]

-

Fischer indole synthesis applied to the total synthesis of natural products. Royal Society of Chemistry. [Link]

-

(2,3-Dihydro-1H-indol-5-ylmethyl)amine. MDPI. [Link]

Sources

- 1. chemijournal.com [chemijournal.com]

- 2. Substituted indoles: Significance and symbolism [wisdomlib.org]

- 3. m.molbase.com [m.molbase.com]

- 4. PubChemLite - this compound (C12H16N2) [pubchemlite.lcsb.uni.lu]

- 5. 682357-49-9 CAS MSDS (this compound ) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 2-TERT-BUTYL-1H-INDOLE CAS#: 1805-65-8 [amp.chemicalbook.com]

- 7. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. jk-sci.com [jk-sci.com]

- 11. New 3H-Indole Synthesis by Fischer’s Method. Part I. [mdpi.com]

- 12. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 13. The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]

- 15. Bischler-Möhlau Indole Synthesis [drugfuture.com]

- 16. Bischler-Möhlau_indole_synthesis [chemeurope.com]

- 17. Bischler–Möhlau indole synthesis | 5 Publications | 202 Citations | Top Authors | Related Topics [scispace.com]

- 18. Bischler-Möhlau indole synthesis | Semantic Scholar [semanticscholar.org]

- 19. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

Spectroscopic data of 2-tert-butyl-1H-indol-5-amine

An In-depth Technical Guide to the Spectroscopic Characterization of 2-tert-butyl-1H-indol-5-amine

Introduction

This compound is a substituted indole derivative of significant interest in medicinal chemistry and drug development. The indole scaffold is a privileged structure, forming the core of numerous biologically active compounds. The specific substitution pattern of a bulky tert-butyl group at the C2 position and an amino group at the C5 position imparts unique electronic and steric properties to the molecule, making its unambiguous structural confirmation paramount. This guide provides a comprehensive overview of the expected spectroscopic data for this compound and outlines the methodologies for their acquisition and interpretation, grounded in the principles of structural organic chemistry.

Molecular Structure and Spectroscopic Implications

The structural features of this compound dictate its spectroscopic signature. The tert-butyl group at C2 sterically hinders the pyrrole ring and influences the electronic environment of the C3 proton. The electron-donating amino group at C5 significantly impacts the electron density of the benzene ring, causing predictable upfield shifts in the ¹H and ¹³C NMR spectra of nearby nuclei, particularly C4, C6, and the protons attached to them.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary tool for elucidating the structure of organic molecules. The predicted ¹H NMR spectrum of this compound in a common solvent like DMSO-d₆ would exhibit distinct signals for each unique proton.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H1 (N-H, indole) | ~10.5 | Broad Singlet | - | The chemical shift is highly dependent on solvent and concentration. |

| H4 | ~6.85 | Doublet | d, J ≈ 2.0 | Appears as a doublet due to ortho-coupling with H6. The electron-donating NH₂ group at C5 shields this proton, shifting it upfield. |

| H6 | ~6.55 | Doublet of Doublets | dd, J ≈ 8.5, 2.0 | Coupled to H7 (ortho) and H4 (meta). Significantly shielded by the adjacent NH₂ group. |

| H7 | ~7.05 | Doublet | d, J ≈ 8.5 | Coupled to H6 (ortho). |

| H3 | ~6.00 | Singlet | s | This proton is adjacent to the bulky tert-butyl group and shows no vicinal coupling. |

| NH₂ (amine) | ~4.50 | Broad Singlet | - | The chemical shift can vary with concentration and temperature due to hydrogen bonding. |

| -C(CH₃)₃ | ~1.30 | Singlet | s | A characteristic strong singlet integrating to 9 protons. |

Experimental Protocol for ¹H NMR Data Acquisition

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is often advantageous for indole derivatives as it can help in observing the N-H protons which might otherwise exchange too rapidly in protic solvents like methanol-d₄.[1]

-

Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.[1]

-

-

Data Acquisition:

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).

-

Acquire standard 1D proton, COSY, and NOESY spectra to confirm through-bond and through-space correlations, respectively.

-

Caption: Workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of the molecule. Due to the lower natural abundance of ¹³C, it is a less sensitive technique than ¹H NMR but is equally crucial for structural confirmation.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C2 | ~145.0 | Substituted with a tert-butyl group, this carbon is significantly deshielded. |

| C7a | ~136.0 | Bridgehead carbon. |

| C5 | ~140.0 | Directly attached to the electron-donating amino group, leading to a downfield shift. |

| C3a | ~129.0 | Bridgehead carbon. |

| C4 | ~112.0 | Shielded by the ortho-amino group. |

| C6 | ~110.0 | Shielded by the para-amino group. |

| C7 | ~111.0 | |

| C3 | ~100.0 | Significantly shielded carbon in the pyrrole ring. |

| -C(CH₃)₃ | ~32.0 | Quaternary carbon of the tert-butyl group. |

| -C(CH₃)₃ | ~30.0 | Methyl carbons of the tert-butyl group. |

Experimental Protocol for ¹³C NMR Data Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical acquisition times are longer than for ¹H NMR due to the lower sensitivity of the ¹³C nucleus.

-

Acquire a DEPT-135 spectrum to differentiate between CH, CH₂, and CH₃ signals.

-

Acquire 2D HSQC and HMBC spectra to establish one-bond and multiple-bond correlations between protons and carbons, respectively.

-

Caption: Predicted long-range ¹H-¹³C correlations (HMBC).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrometry Data

-

Molecular Formula: C₁₂H₁₆N₂

-

Monoisotopic Mass: 188.1313 g/mol

-

Ionization Mode: Electrospray Ionization (ESI), positive mode, is recommended.

-

Expected Molecular Ion: [M+H]⁺ = 189.1386 m/z[2]

Predicted Fragmentation Pattern

The fragmentation of indole alkaloids is complex but often involves characteristic losses.[3][4] For this compound, key fragmentations under collision-induced dissociation (CID) are expected to include:

-

Loss of a methyl group (-CH₃): From the tert-butyl group, leading to a fragment at m/z 173.

-

Loss of isobutylene: A retro-Diels-Alder type fragmentation of the tert-butyl group could lead to a fragment at m/z 132.

-

Cleavage of the pyrrole ring: This can lead to a variety of smaller fragments.

Experimental Protocol for ESI-MS Analysis

-

Sample Preparation:

-

Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

A small amount of formic acid (0.1%) can be added to promote protonation for positive ion mode analysis.

-

-

Data Acquisition:

-

Infuse the sample directly into the mass spectrometer or inject it via an HPLC system.

-

Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺.

-

Perform tandem MS (MS/MS) on the [M+H]⁺ ion to obtain the fragmentation pattern, which serves as a fingerprint for the molecule.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 3400 - 3200 | N-H (Indole & Amine) | Stretching |

| 3100 - 3000 | C-H (Aromatic) | Stretching |

| 2960 - 2850 | C-H (Aliphatic, t-Bu) | Stretching |

| 1620 - 1580 | N-H (Amine) | Bending (Scissoring)[5] |

| 1600 - 1450 | C=C (Aromatic) | Stretching |

| 850 - 800 | C-H (Aromatic) | Out-of-plane Bending |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

For a solid sample, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide and press it into a transparent disk.

-

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires minimal sample preparation.

-

-

Data Acquisition:

-

Record the spectrum over the range of 4000 to 400 cm⁻¹.

-

Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

-

Summary and Integrated Spectroscopic Analysis

The structural elucidation of this compound requires a cohesive interpretation of data from multiple spectroscopic techniques. ¹H and ¹³C NMR provide the detailed carbon-proton framework, MS confirms the molecular weight and provides fragmentation clues, and IR spectroscopy verifies the presence of key functional groups. The combination of these techniques, guided by the protocols and predictive data outlined in this guide, allows for the confident and unambiguous characterization of this important indole derivative, ensuring its identity and purity for applications in research and drug development.

References

- Callis, P. R. (2014). A Spectroscopic Survey of Substituted Indoles Reveals Consequences of a Stabilized 1Lb Transition. Biochemistry, 53(2), 221-231.

- Aguiar, G. P., et al. (2010). Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 24(3), 295-308.

- Callis, P. R. (2014). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. PubMed, 53(2), 221-231.

- Scientist Channel. (2025).

- Robles, Y., et al. (2018). Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. Journal of the Brazilian Chemical Society, 29(1), 106-114.

- Tabaković, I., & Grujić, Z. (1979). Electronic Absorption and Fluorescence Spectra of Indole Derivatives. Quantitative Treatment of the Substituent Effects and a Theoretical Study.

- Aguiar, G. P., et al. (2010). Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry.

- Robles, Y., et al. (2018). Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. ChemRxiv.

- Fritz, C., et al. (2020).

- Srivastava, A., et al. (2016). Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations. Journal of Molecular Structure, 1125, 45-56.

-

PubChem. (n.d.). 2-tert-Butyl-1H-indole. Retrieved from [Link]

- Jardine, R. V., & Brown, R. K. (1963). DETERMINATION OF α OR β SUBSTITUTION OF THE INDOLE NUCLEUS BY NUCLEAR MAGNETIC RESONANCE. Canadian Journal of Chemistry, 41(8), 2067-2073.

- BenchChem. (2025).

- Lyubchyk, A., et al. (2021). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Molbank, 2021(2), M1248.

- Tura, M., et al. (2019). Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1196-1205.

- Krivoshey, A. I., et al. (2023). Synthesis and NMR spectra of [15N]indole. Chemistry of Heterocyclic Compounds, 59(9/10), 657-665.

- Hughes, D. L., et al. (2021). Synthesis of a Series of Diaminoindoles. The Journal of Organic Chemistry, 86(17), 11433-11440.

- Taha, M., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Bioorganic & Medicinal Chemistry Letters, 27(10), 2143-2148.

-

PubChemLite. (n.d.). This compound (C12H16N2). Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of (2,3-dihydro-1H-indol-5-ylmethyl)amine 1. Retrieved from [Link]

- Wang, Y., et al. (2018). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Organic Letters.

- Illinois State University. (2015). Infrared Spectroscopy. Department of Chemistry.

-

SpectraBase. (n.d.). 2-n-Butyl-1-tert-pentyl-1H-indole. Retrieved from [Link]

- Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.

-

Biological Magnetic Resonance Bank. (n.d.). Indole at BMRB. Retrieved from [Link]

- Pretsch, E., et al. (2009). 5 Combination of 1H and 13C NMR Spectroscopy.

- Zhang, Z., et al. (2022). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Journal of the American Chemical Society, 144(1), 337-347.

- Siddiq, A., et al. (2022). Characterization of 1H NMR and 13C NMR Spectrometry and Antibacterial Activities of 4-tert-Butylbenzoyl Amoxicillin. Journal of Pharmaceutical Sciences and Community, 19(1), 29-33.

Sources

- 1. benchchem.com [benchchem.com]

- 2. PubChemLite - this compound (C12H16N2) [pubchemlite.lcsb.uni.lu]

- 3. Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

2-tert-butyl-1H-indol-5-amine CAS number 682357-49-9

An In-depth Technical Guide to 2-tert-butyl-1H-indol-5-amine (CAS: 682357-49-9): A Strategic Building Block for Modern Drug Discovery

Executive Summary

This document provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest to the medicinal chemistry and drug development communities. The strategic placement of a sterically influential tert-butyl group at the C2 position, combined with a versatile primary amine at the C5 position of the indole core, makes this molecule a valuable starting point for the synthesis of novel therapeutics. This guide delves into its physicochemical properties, provides a detailed, mechanistically-grounded synthesis protocol, explores its vast potential in library synthesis for drug discovery, and outlines essential safety protocols. Our analysis is tailored for researchers, scientists, and professionals seeking to leverage this compound's unique structural attributes in their research and development pipelines.

Introduction: The Strategic Value of a Substituted Indole

The indole nucleus is a quintessential privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2] Its ability to participate in hydrogen bonding and π-stacking interactions allows it to bind to a wide array of biological targets. This compound (CAS: 682357-49-9) is not merely another indole derivative; it is a thoughtfully designed chemical intermediate.

-

The C2-tert-Butyl Group: The presence of a bulky tert-butyl group at the C2 position serves a dual purpose. Firstly, it provides steric hindrance that can lock the molecule into a specific conformation when binding to a target protein, potentially increasing selectivity and potency. Secondly, it can shield the indole core from metabolic attack, a crucial consideration for improving the pharmacokinetic profile of a drug candidate.

-

The C5-Amino Group: The primary amine at the C5 position is a critical functional handle. It provides a nucleophilic site for a wide range of chemical transformations, enabling the straightforward introduction of diverse functionalities. This versatility is paramount for constructing large chemical libraries for high-throughput screening and for fine-tuning the properties of a lead compound during the optimization phase.[3][4]

This guide will elucidate the practical chemistry of this building block, transforming it from a catalog entry into a powerful tool for innovation.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its effective use in synthesis.

Physical and Chemical Properties

The key properties of this compound are summarized below, based on data from commercial suppliers.[5][6]

| Property | Value | Source |

| CAS Number | 682357-49-9 | |

| Molecular Formula | C₁₂H₁₆N₂ | |

| Molecular Weight | 188.27 g/mol | [7] |

| Physical Form | Solid (typically Brown) | [5] |

| Melting Point | 155-157 °C | [5] |

| Purity | Typically ≥95% | [8] |

| Storage | Ambient, protect from light | [5] |

| SMILES | NC1=CC2=C(NC(C(C)(C)C)=C2)C=C1 | [9] |

| InChI Key | PKUZLTGNTQQVTH-UHFFFAOYSA-N |

Spectroscopic Characterization (Predicted)

While full experimental spectra are typically proprietary to suppliers, the expected NMR and Mass Spectrometry data can be reliably predicted based on the structure. These predictions are crucial for reaction monitoring and final product verification.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals: a sharp singlet for the nine equivalent protons of the tert-butyl group (~1.4 ppm), signals for the aromatic protons on the benzene ring, a signal for the C3 proton of the indole ring, and a broad singlet for the indole N-H proton. The protons of the C5-NH₂ group will also appear as a broad singlet.

-

¹³C NMR: The carbon NMR will show characteristic peaks for the quaternary and methyl carbons of the tert-butyl group, along with eight distinct signals for the indole core carbons.

-

Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry would be expected to show a strong molecular ion peak (M⁺) at m/z 188. A prominent fragment would be the loss of a methyl group ([M-15]⁺) to form a stable tertiary carbocation, resulting in a peak at m/z 173. This fragmentation pattern is observed in the parent compound, 2-tert-butyl-1H-indole.[10] Predicted collision cross-section (CCS) values for various adducts are also available.[9]

Synthesis and Purification: A Mechanistic Approach

The most direct and industrially scalable method for constructing the 2-substituted indole core is the Fischer Indole Synthesis .[1][11] This classic reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from an arylhydrazine and a ketone or aldehyde.[12]

Rationale for Synthetic Strategy

The choice of the Fischer Indole Synthesis is dictated by the target structure. To achieve the this compound, the logical precursors are (4-aminophenyl)hydrazine and a ketone that provides the tert-butyl group, namely 3,3-dimethyl-2-butanone (pinacolone). The reaction proceeds via an in-situ formation of the corresponding hydrazone, which then undergoes an acid-catalyzed intramolecular rearrangement and cyclization.

Caption: Key mechanistic steps of the Fischer Indole Synthesis.

Detailed Experimental Protocol

This protocol is a representative procedure based on the principles of the Fischer Indole Synthesis.[13][14]

Reagents & Equipment:

-

(4-aminophenyl)hydrazine hydrochloride

-

3,3-dimethyl-2-butanone (Pinacolone)

-

Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., H₂SO₄, ZnCl₂)

-

Ethanol (or another suitable solvent)

-

Sodium bicarbonate (sat. aq. solution)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Standard glassware for workup and purification

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Hydrazone Formation (Self-Validating Checkpoint 1):

-

In a round-bottom flask, dissolve (4-aminophenyl)hydrazine hydrochloride (1.0 equiv) in ethanol.

-

Add 3,3-dimethyl-2-butanone (1.1 equiv).

-

Heat the mixture to reflux for 1-2 hours.

-

Causality: Heating in a protic solvent facilitates the condensation reaction to form the phenylhydrazone intermediate. The use of a slight excess of the ketone ensures full conversion of the hydrazine.

-

Validation: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting hydrazine spot is consumed.

-

-

Cyclization (Self-Validating Checkpoint 2):

-

Cool the reaction mixture and carefully add the acid catalyst. Polyphosphoric acid (PPA) is often effective and can serve as both catalyst and solvent if the initial solvent is removed. Alternatively, a strong Brønsted or Lewis acid can be used.[11]

-

Heat the mixture to a temperature typically between 80-120 °C. The optimal temperature depends on the chosen acid catalyst.

-

Causality: The acid catalyzes the key[15][15]-sigmatropic rearrangement and subsequent cyclization/elimination cascade that forms the aromatic indole ring.[12] This step is irreversible and drives the reaction to completion.

-

Validation: Monitor by TLC for the appearance of the product spot and disappearance of the hydrazone intermediate. The reaction can take several hours.

-

-

Workup and Neutralization:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture onto crushed ice.

-

Slowly neutralize the acidic mixture by adding a saturated aqueous solution of sodium bicarbonate until the pH is ~8. Caution: CO₂ evolution will occur.

-

Causality: This step quenches the reaction and neutralizes the strong acid catalyst. The resulting free amine product is often insoluble in water and may precipitate.

-

-

Extraction and Isolation:

-

Extract the aqueous slurry with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield the crude product.

-

Causality: This isolates the organic-soluble product from the aqueous inorganic salts.

-

-

Purification (Self-Validating Checkpoint 3):

-

Purify the crude solid by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Causality: Chromatography separates the desired product from unreacted starting materials and any side products, yielding the pure this compound.

-

Validation: Collect fractions and analyze by TLC. Combine pure fractions and remove the solvent. Confirm the identity and purity of the final product using NMR and MS analysis.

-

Applications in Drug Discovery: A Versatile Scaffold

The true value of this compound lies in its application as a versatile building block for creating libraries of drug-like molecules.[16][17] The C5-amino group is a gateway to a multitude of subsequent chemical reactions.

Caption: Derivatization pathways from the C5-amino group.

Key Derivatization Reactions

-

Acylation: The amino group readily reacts with acid chlorides or anhydrides to form stable amide bonds. This is one of the most common methods for exploring the structure-activity relationship (SAR) around the core.

-

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, another important functional group in medicinal chemistry known for its hydrogen bonding capabilities and metabolic stability.

-

Reductive Amination: The amine can be reacted with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form secondary or tertiary amines, introducing new alkyl substituents.

-

Buchwald-Hartwig Amination: As a nucleophile, the amine can be coupled with aryl halides or triflates using palladium catalysis to form diarylamines, significantly expanding the accessible chemical space.

The indole scaffold itself is found in numerous bioactive agents, including selective serotonin receptor agonists, highlighting the therapeutic potential of its derivatives.[18]

Safety and Handling

According to supplier safety data, this compound should be handled with care. It is associated with the following GHS hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).

Mandatory Precautions:

-

Use in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a dry place.

Conclusion

This compound is a strategically designed chemical intermediate that offers significant advantages for drug discovery programs. Its synthesis is achievable through the robust Fischer Indole Synthesis, and its structure combines a metabolically-shielded indole core with a highly versatile C5-amino functional group. This unique combination empowers medicinal chemists to rapidly generate diverse libraries of novel compounds, accelerating the identification and optimization of new therapeutic agents. By understanding the principles outlined in this guide, researchers can effectively unlock the full potential of this valuable building block.

References

-

ResearchGate. Synthesis of 2-aryl-indoles from tert-Butyl sulfinamide. [Link]

-

PubChem. 2-tert-Butyl-1H-indole. National Center for Biotechnology Information. [Link]

-

ResearchGate. Investigated 2-tert-butyl- and 2-phenylindoles 1–3 and their respective.... [Link]

-

The Royal Society of Chemistry. Supporting information for a related indole synthesis. [Link]

-

Wikipedia. Fischer indole synthesis. [Link]

-

Organic Chemistry Portal. Fischer Indole Synthesis. [Link]

-

Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. Nature Protocols, 3(8), 1249–1252. [Link]

-

Taylor & Francis Online. Fischer indole synthesis – Knowledge and References. [Link]

-

MDPI. tert-Butyl Hypochlorite: A Reagent for the Synthesis of Chlorinated Oxindole and Indole Derivatives. [Link]

-

PubChemLite. This compound (C12H16N2). [Link]

-

MDPI. (2,3-Dihydro-1H-indol-5-ylmethyl)amine. [Link]

-

ACS Publications. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors. Journal of Medicinal Chemistry. [Link]

-

Heinrich, T., et al. (2004). Indolebutylamines as selective 5-HT(1A) agonists. Journal of Medicinal Chemistry, 47(19), 4677–4683. [Link]

-

News-Medical.Net. Indole chemistry breakthrough opens doors for more effective drug synthesis. [Link]

-

PubMed Central. Mannich bases in medicinal chemistry and drug design. [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. news-medical.net [news-medical.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Mannich bases in medicinal chemistry and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 682357-49-9 CAS MSDS (this compound ) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. 682357-49-9|2-(tert-Butyl)-1H-indol-5-amine|BLD Pharm [bldpharm.com]

- 8. aksci.com [aksci.com]

- 9. PubChemLite - this compound (C12H16N2) [pubchemlite.lcsb.uni.lu]

- 10. 2-tert-Butyl-1H-indole | C12H15N | CID 594166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 12. jk-sci.com [jk-sci.com]

- 13. Fischer Indole Synthesis [organic-chemistry.org]

- 14. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. news.umich.edu [news.umich.edu]

- 17. MedChem Highlights - Enamine [enamine.net]

- 18. Indolebutylamines as selective 5-HT(1A) agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical and Analytical Profile of 2-tert-butyl-1H-indol-5-amine

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 2-tert-butyl-1H-indol-5-amine, a substituted indole derivative of interest to researchers in medicinal chemistry and drug discovery. The document details the compound's structural and physicochemical properties, predicted spectral data, and outlines robust analytical methodologies for its characterization. This guide is intended to serve as a foundational resource for scientists and professionals engaged in the synthesis, handling, and application of this molecule, ensuring scientific integrity and facilitating further research and development.

Introduction

Substituted indoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. The unique electronic and steric properties imparted by various substituents on the indole scaffold allow for the fine-tuning of molecular interactions with biological targets. This compound, with its bulky tert-butyl group at the 2-position and an amino group at the 5-position, presents an interesting scaffold for further chemical elaboration. The tert-butyl group can confer metabolic stability and influence binding selectivity, while the primary amine offers a versatile handle for the introduction of diverse pharmacophores. This guide provides an in-depth look at the fundamental physical and analytical characteristics of this compound.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is the unambiguous confirmation of its structure and identity. The following section and diagram detail the key identifiers for this compound.

Caption: Molecular structure of this compound.

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | This compound | IUPAC Nomenclature |

| CAS Number | 682357-49-9 | Chemical Abstracts Service |

| Molecular Formula | C12H16N2 | PubChemLite[1] |

| Molecular Weight | 188.27 g/mol | Calculated |

| Monoisotopic Mass | 188.13135 Da | PubChemLite (Predicted)[1] |

| InChI | 1S/C12H16N2/c1-12(2,3)11-7-8-6-9(13)4-5-10(8)14-11/h4-7,14H,13H2,1-3H3 | PubChemLite[1] |

| InChIKey | PKUZLTGNTQQVTH-UHFFFAOYSA-N | PubChemLite[1] |

| SMILES | CC(C)(C)C1=CC2=C(N1)C=CC(=C2)N | PubChemLite[1] |

Physicochemical Properties

Table 2: Physicochemical Properties

| Property | Value | Notes and Rationale |

| Physical Form | Solid | Based on supplier information. The presence of the amine and indole N-H groups allows for hydrogen bonding, which typically results in a solid state for molecules of this size. |

| Melting Point | Not available | Experimental determination is required. Analogous substituted indoles exhibit a wide range of melting points. |

| Boiling Point | Not available | Experimental determination under vacuum is recommended to avoid decomposition. |

| Solubility | Predicted to be soluble in polar organic solvents such as methanol, ethanol, and DMSO. | The amino and indole N-H groups suggest some polarity. A related compound, tert-Butyl[(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]carbamate oxalate, shows slight solubility in DMSO and methanol. |

| pKa | Not available | The 5-amino group is expected to be basic, while the indole N-H is weakly acidic. The exact pKa values would require experimental determination. |

| LogP | 2.7 (Predicted) | The predicted LogP suggests a moderate lipophilicity, a common feature in drug candidates.[1] |

Analytical Characterization Workflow

A multi-technique approach is essential for the unambiguous characterization of this compound. The following workflow is recommended for researchers synthesizing or working with this compound.

Caption: Recommended analytical workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

4.1.1. ¹H NMR Spectroscopy Protocol

-

Rationale: To confirm the presence and connectivity of proton environments in the molecule.

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and for the clear observation of exchangeable protons (N-H).

-

Instrument Parameters:

-

Spectrometer: 400 MHz or higher for good signal dispersion.

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

-

Expected Signals:

-

A singlet for the nine equivalent protons of the tert-butyl group.

-

Signals in the aromatic region corresponding to the protons on the indole ring.

-

A broad singlet for the indole N-H proton.

-

A broad singlet for the two protons of the 5-amino group.

-

4.1.2. ¹³C NMR Spectroscopy Protocol

-

Rationale: To identify all unique carbon atoms in the molecule.

-

Sample Preparation: Same as for ¹H NMR.

-

Instrument Parameters:

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more due to the low natural abundance of ¹³C.

-

-

Expected Signals:

-

Signals for the quaternary and methyl carbons of the tert-butyl group.

-

Signals corresponding to the eight carbon atoms of the indole core.

-

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.

Table 3: Predicted Mass Spectrometry Data

| Adduct | m/z (Predicted) | Source |

| [M+H]⁺ | 189.13863 | PubChemLite[1] |

| [M+Na]⁺ | 211.12057 | PubChemLite[1] |

| [M-H]⁻ | 187.12407 | PubChemLite[1] |

4.2.1. HRMS Protocol

-

Rationale: To obtain an accurate mass measurement and confirm the molecular formula.

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Analysis: Compare the experimentally determined accurate mass of the molecular ion (e.g., [M+H]⁺) with the calculated mass. A mass accuracy of <5 ppm is expected.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides information about the functional groups present in the molecule.

4.3.1. FTIR Protocol

-

Rationale: To identify key functional groups such as N-H and C-H bonds.

-

Sample Preparation: The sample can be analyzed as a solid using an attenuated total reflectance (ATR) accessory or as a KBr pellet.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Expected Absorptions:

-

N-H stretching vibrations for the indole and amino groups in the range of 3200-3500 cm⁻¹.

-

C-H stretching vibrations for the aromatic and aliphatic portions of the molecule around 2850-3100 cm⁻¹.

-

C=C stretching vibrations for the aromatic ring in the 1450-1600 cm⁻¹ region.

-

N-H bending vibrations around 1600 cm⁻¹.

-

Safety and Handling

While a specific safety data sheet for this compound is not widely available, the hazard and precautionary statements provided by suppliers indicate that appropriate care must be taken when handling this compound.

Table 4: Hazard and Precautionary Statements

| Category | Statements |

| Hazard Statements | H302: Harmful if swallowed. H312: Harmful in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

General Handling Precautions:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

In case of accidental exposure, follow standard first-aid procedures and seek medical attention if necessary.

Conclusion

This technical guide provides a foundational understanding of the physical and analytical characteristics of this compound. While a lack of extensive published experimental data necessitates the use of some predicted values and analogies to related compounds, the information and protocols presented herein offer a robust framework for researchers to confidently handle, characterize, and utilize this molecule in their scientific endeavors. The outlined analytical workflow provides a clear path to confirming the identity and purity of synthesized material, which is a critical step in any research and development pipeline.

References

Sources

An In-depth Technical Guide to the Molecular Structure and Bonding of 2-tert-butyl-1H-indol-5-amine

This guide provides a comprehensive technical overview of 2-tert-butyl-1H-indol-5-amine, a heterocyclic amine of significant interest to researchers and professionals in the field of drug discovery and development. We will delve into its molecular architecture, the nuances of its chemical bonding, and present detailed, field-proven methodologies for its synthesis and characterization. This document is structured to provide not just procedural steps, but the underlying scientific rationale, ensuring both technical accuracy and practical applicability.

Molecular Architecture and Physicochemical Properties

This compound is a derivative of indole, a ubiquitous bicyclic aromatic heterocycle composed of a fused benzene and pyrrole ring. The core structure is substituted at the 2-position with a sterically demanding tert-butyl group and at the 5-position with a primary amine.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆N₂ | PubChem[1] |

| Molecular Weight | 188.27 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 194242-23-4 | MOLBASE[2] |

| Predicted XlogP | 2.7 | PubChem[1] |

| Topological Polar Surface Area | 41.82 Ų | PubChem[1] |

| Physical Form | Solid | Sigma-Aldrich |

The presence of the bulky tert-butyl group at the C2 position significantly influences the molecule's conformation and reactivity. It sterically hinders reactions at the adjacent N1 and C3 positions of the indole ring. The amino group at the C5 position, being an electron-donating group, increases the electron density of the benzene ring, thereby influencing its aromaticity and susceptibility to electrophilic substitution.

Synthesis and Purification Protocol

The synthesis of this compound can be efficiently achieved through a multi-step process, beginning with the synthesis of the 2-tert-butyl-1H-indole core, followed by nitration and subsequent reduction. This synthetic strategy is modular and allows for the potential generation of other 5-substituted analogues.

Step 1: Synthesis of 2-tert-butyl-1H-indole

The 2-tert-butyl-1H-indole core can be synthesized via a modified indole synthesis. One established method involves the reaction of N-o-tolylpivalamide with n-butyllithium.[3]

Experimental Protocol:

-

In a 1 L flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-o-tolylpivalamide (35 g, 0.183 mol) in 120 mL of dry tetrahydrofuran (THF).

-

Cool the solution in a water bath.

-

Add n-butyllithium (2.5 M in hexane, 220 mL, 0.55 mol) dropwise to the cooled solution.

-

Allow the reaction mixture to stir overnight at room temperature.

-

Cool the reaction mixture in an ice bath.

-

Slowly quench the reaction by adding 340 mL of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous phase with ethyl acetate (340 mL).

-

Combine the organic phases, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain 2-tert-butyl-1H-indole.

Step 2: Nitration of 2-tert-butyl-1H-indole to 2-tert-butyl-5-nitro-1H-indole

Regioselective nitration of the indole ring at the 5-position is a critical step. While various nitrating agents can be employed, a mixture of nitric acid and sulfuric acid is commonly used.

Experimental Protocol:

-

To a stirred solution of 2-tert-butyl-1H-indole in concentrated sulfuric acid, cooled to 0 °C, add a solution of nitric acid in sulfuric acid dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.

-

Collect the precipitate by filtration, wash with water, and dry under vacuum to yield 2-tert-butyl-5-nitro-1H-indole.

Step 3: Reduction of 2-tert-butyl-5-nitro-1H-indole to this compound

The final step involves the reduction of the nitro group to a primary amine. A common and effective method for this transformation is the use of tin(II) chloride (SnCl₂) in an acidic medium.[4][5] This method is generally preferred over catalytic hydrogenation when other reducible functional groups are present or when chemoselectivity is a concern.[4]

Experimental Protocol:

-

To a solution of 2-tert-butyl-5-nitro-1H-indole in ethanol, add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O).[6]

-

Add concentrated hydrochloric acid to the mixture.

-

Heat the reaction mixture at reflux and monitor its progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Basify the residue with a strong base (e.g., 2M KOH or NaOH solution) to precipitate tin salts.[6][7]

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Caption: Synthetic pathway to this compound.

Molecular Bonding and Electronic Structure

The molecular structure of this compound is characterized by the planar indole ring system. The bonding within the indole core is a hybrid of σ and π bonds, resulting in a delocalized π-electron system that confers its aromatic properties.

Hybridization and Bond Angles

-

Indole Ring: The carbon and nitrogen atoms of the indole ring are sp² hybridized, leading to a planar geometry with bond angles close to 120°.

-

tert-Butyl Group: The central carbon of the tert-butyl group is sp³ hybridized, with tetrahedral geometry and bond angles of approximately 109.5°. The methyl carbons are also sp³ hybridized.

-

Amino Group: The nitrogen atom of the 5-amino group is sp² hybridized, with its lone pair of electrons participating in resonance with the benzene ring.

Resonance and Aromaticity

The indole ring system is aromatic, with 10 π-electrons delocalized across the bicyclic structure, satisfying Hückel's rule (4n+2 π electrons, where n=2). The lone pair of electrons on the pyrrole nitrogen (N1) participates in the aromatic system. The amino group at the 5-position further influences the electronic distribution through resonance.

Caption: Resonance delocalization in this compound.

The electron-donating nature of the amino group increases the electron density on the benzene portion of the indole ring, particularly at the ortho and para positions (C4 and C6) relative to the amino group. This has significant implications for the molecule's reactivity in electrophilic aromatic substitution reactions.

Spectroscopic Characterization

Definitive structural elucidation of this compound relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H protons of the indole and amino groups, and the singlet for the nine equivalent protons of the tert-butyl group. The aromatic region will display a characteristic splitting pattern for the substituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum will exhibit signals for all 12 carbon atoms. The quaternary carbon of the tert-butyl group and the carbons of the indole ring will have characteristic chemical shifts. The spectrum of the precursor, 2-tert-butyl-1H-indole, shows signals for the methyl carbons around 30.33 ppm and the quaternary carbon at 31.84 ppm.[3] The aromatic carbons appear in the range of 97-149 ppm.[3]

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:

-

N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine (NH₂). A broader band in the same region for the indole N-H stretch.

-

C-H stretching: Bands just above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the aliphatic C-H bonds of the tert-butyl group.

-

C=C stretching: Aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ region.

-